molecular formula C7H6O3 B13805436 Salicylic acid-ring-UL-14C

Salicylic acid-ring-UL-14C

Cat. No.: B13805436
M. Wt: 150.076 g/mol
InChI Key: YGSDEFSMJLZEOE-YROCTSJKSA-N
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Description

Significance of Isotopic Labeling in Chemical Biology and Environmental Science

Isotopic labeling is a technique of fundamental importance in both chemical biology and environmental science, providing a window into dynamic processes that would otherwise be invisible. uni.edu By replacing a common isotope of an element with a less abundant, often radioactive, one, scientists can tag and track molecules through intricate pathways. uni.edu In chemical biology, this allows for the detailed study of drug metabolism, including the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. nih.gov This understanding is critical for developing safer and more effective drugs.

In environmental science, isotopic labeling is indispensable for tracing the movement and fate of substances in ecosystems. nih.gov It enables researchers to follow the path of pollutants, understand nutrient cycling, and study the degradation and transformation of organic compounds in soil and water. nih.gov This knowledge is vital for assessing environmental risks and developing remediation strategies.

Rationale for Uniform Carbon-14 (B1195169) Labeling in Salicylic (B10762653) Acid Studies

The choice of Carbon-14 for radiolabeling salicylic acid, particularly in a uniform fashion where all carbons of the aromatic ring are labeled (ring-UL-14C), is based on several key advantages. Carbon is a fundamental component of organic molecules, and by using a carbon isotope, the label is integral to the molecule's backbone. This minimizes the chance of the label being prematurely cleaved off during metabolic processes, which can be a concern with labeling at more labile positions.

Carbon-14 has a long half-life of 5,730 years, which is highly advantageous for studies that may span extended periods, as there is no need to correct for radioactive decay during the experiment. Furthermore, the beta particles emitted by Carbon-14 are energetic enough for easy detection using techniques like liquid scintillation counting and autoradiography, yet they are not so energetic as to pose significant external radiation hazards, simplifying handling procedures. The uniform labeling of the ring ensures that even if the ring is cleaved during metabolism, the resulting fragments can still be tracked, providing a more complete picture of the compound's fate.

Historical Context of Radiotracer Applications in Biosynthetic and Environmental Pathway Elucidation

The use of radiotracers has a rich history in science, revolutionizing our understanding of complex biological and environmental processes. Early applications in the mid-20th century, following the discovery of artificial radioactivity, opened up new frontiers in research. In the realm of biosynthesis, radiotracers were instrumental in mapping out metabolic pathways, such as the citric acid cycle. By feeding organisms with substrates labeled with isotopes like Carbon-14, scientists could follow the transformation of these molecules through a series of enzymatic reactions, identifying intermediates and final products. encyclopedia.pubnih.gov For instance, the biosynthesis of salicylic acid itself in plants has been investigated using labeled precursors. encyclopedia.pub

Similarly, in environmental science, radiotracers have been employed since the 1950s to study the movement of water, sediments, and pollutants. bac-lac.gc.ca These techniques have provided invaluable data on processes like soil erosion, groundwater flow, and the bioaccumulation of toxic substances in food webs. The insights gained from these historical and ongoing radiotracer studies form the bedrock of our current understanding of how chemicals behave and persist in the environment.

Detailed Research Findings

The application of Salicylic acid-ring-UL-14C has yielded significant quantitative data across various research domains.

Metabolism and Distribution in Animal Models

Studies in rats using 14C-labeled salicylic acid have provided detailed insights into its metabolic fate. These investigations are crucial for understanding the pharmacology and toxicology of salicylates, a class of drugs that includes aspirin.

Distribution of 14C-Labeled Salicylates in Rat Tissues (3 hours post-administration)
TissueSpecific Activity (counts/min/mg)
Skeletal MuscleVariable, among highest activities
IntestineVariable, among highest activities
BloodVariable, among highest activities
LiverVariable, among highest activities

Data sourced from a study on the distribution of carboxyl-labeled salicylic acid in rats. The results indicated that radioactivity was present in every tissue examined, with the highest concentrations found in skeletal muscle, intestine, blood, and liver. uni.edu A small but notable percentage of the administered radioactivity (0.05% to 4.0%) was also excreted as carbon dioxide, indicating some level of decarboxylation of the salicylic acid molecule. uni.edu

Further research has explored the age-related and dose-dependent metabolism of salicylic acid. In one study, male Fischer 344 rats of different ages were administered varying doses of 14C-salicylic acid, and their urinary metabolites were analyzed.

Effect of Age and Dose on Urinary Metabolites of 14C-Salicylic Acid in Rats
MetaboliteChange with Increasing Dose (5 to 50 mg/kg)Age-Related Changes (at 5 mg/kg dose)
2,3-dihydroxybenzoic acid (2,3-diOH)Significant IncreaseUnchanged
2,5-dihydroxybenzoic acid (2,5-diOH)Significant IncreaseUnchanged
Salicyluric acid (SUA)Significant DecreaseSignificantly increased in 12- and 25-month-old rats
Salicyl acyl glucuronide (SA-AG)Significant IncreaseUnchanged
Salicyl phenolic glucuronide (SA-PG)Not Detected at higher doseSignificantly decreased in 25-month-old rats

These findings indicate that with higher doses, the metabolic pathway shifts towards oxidative metabolites, and away from the formation of salicyluric acid. nih.govresearchgate.net The study also highlighted age-related differences in the metabolism of salicylic acid, which could have implications for its toxicity in older individuals. nih.govresearchgate.net

Environmental Fate and Behavior

The environmental fate of salicylic acid is of interest due to its natural occurrence and use in various products. Studies using this compound have helped to quantify its behavior in soil and aquatic systems.

Sorption in Soil: The tendency of a chemical to bind to soil particles, known as sorption, is a key factor in its environmental mobility and bioavailability. Research has shown that the sorption of salicylic acid is influenced by soil properties such as pH and the content of organic matter and metal oxides.

Sorption of 14C-Labeled Weak Organic Acids in Different Soil Types
CompoundSoil TypeSorption Coefficient (Kd L/kg)
Salicylic AcidCambisolsVariable, strongly influenced by pH
FerralsolsSignificantly higher than in Cambisols, indicating stronger sorption
ClofencetCambisols0.3 - 9.4
Ferralsols2.1 - 68
2,4-DCambisolsSorption decreased with depth
FerralsolsSorption decreased with depth

In a study comparing the sorption of clofencet, 2,4-D, and salicylic acid, it was found that the sorption of salicylic acid was strongly related to that of clofencet. pfmodels.org In Ferralsols, which are rich in oxides, the sorption of salicylic acid was notably high, with one soil sample sorbing 99.5% of the applied amount. pfmodels.org This strong sorption can significantly reduce its potential for leaching into groundwater.

Biodegradation: The breakdown of salicylic acid by microorganisms is a crucial process in its environmental removal. Studies using this compound have demonstrated that its biodegradation is widespread among various bacterial phyla. core.ac.uk In some experiments, the mineralization of salicylic acid (its complete breakdown to CO2) has been quantified in the presence of surfactants, which are often co-contaminants in the environment.

Mineralization of 14C-Salicylic Acid in the Presence of Surfactants
SurfactantEffect on Mineralization Rate
Brij 30Almost the same rate as without surfactant
Triton X-100Qualitatively similar to mineralization without surfactant

These findings suggest that the presence of these nonionic surfactants does not significantly inhibit the microbial degradation of salicylic acid. asm.org

Uptake and Translocation in Plants

Salicylic acid is a key plant hormone involved in growth, development, and defense against pathogens. Understanding its movement within the plant is essential. Radiotracer studies with 14C-labeled salicylic acid have been instrumental in this area.

Research on tobacco plants has shown that radiolabeled salicylic acid can be translocated from inoculated leaves to uninfected distal parts of the plant, a key aspect of systemic acquired resistance. frontiersin.org In grape plants under heat stress, the application of salicylic acid was found to alter the distribution of 14C-assimilates.

Effect of Salicylic Acid (SA) on 14C-Assimilate Distribution in Young Grape Plants Under Heat Stress
MeasurementControl (Water Spray)SA-Treated
Export of 14C-assimilate from fed leafLowerHigher
Transport of 14C-assimilate to heat-stressed leafLowerHigher

This study suggests that salicylic acid may improve thermotolerance in grapevines by modulating the allocation of resources within the plant. ishs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O3

Molecular Weight

150.076 g/mol

IUPAC Name

6-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+2,2+2,3+2,4+2,5+2,6+2

InChI Key

YGSDEFSMJLZEOE-YROCTSJKSA-N

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14C]([14C](=[14CH]1)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Radiochemical Synthesis and Characterization of Salicylic Acid Ring Ul 14c

Strategies for Uniform Ring Labeling with Carbon-14 (B1195169)

The primary strategy for achieving a uniformly labeled aromatic ring in Salicylic (B10762653) acid-ring-UL-14C revolves around the use of a precursor that already contains the uniformly labeled ring. The most common and effective precursor for this purpose is [U-ring-14C]-phenol. This approach ensures that the Carbon-14 atoms are distributed evenly throughout the benzene (B151609) ring of the final salicylic acid molecule.

The introduction of the carboxyl group onto the labeled phenol (B47542) ring is typically accomplished through electrophilic aromatic substitution. The Kolbe-Schmitt reaction is a well-established and widely utilized method for this transformation. wikipedia.orgnumberanalytics.comjkchemical.com This reaction involves the carboxylation of a phenoxide with carbon dioxide under specific conditions of temperature and pressure. wikipedia.orgnumberanalytics.com By employing [U-ring-14C]-phenol, the resulting salicylic acid will inherently possess the desired uniform radiolabeling in its aromatic core.

Precursor Selection and Radiolabeling Reaction Optimization

The selection of the appropriate precursor is paramount for the successful synthesis of Salicylic acid-ring-UL-14C. As established, [U-ring-14C]-phenol is the precursor of choice due to the commercial availability of the labeled starting material and the direct nature of the subsequent carboxylation step.

The optimization of the radiolabeling reaction, specifically the Kolbe-Schmitt reaction, is critical to maximize the radiochemical yield and purity. Key parameters that require careful control include:

Base: A strong base, such as sodium hydroxide (B78521), is used to deprotonate the phenol, forming the more reactive phenoxide ion. wikipedia.orgjkchemical.com

Temperature and Pressure: The reaction is typically carried out under elevated temperature (around 125°C) and pressure (up to 100 atm of CO2). wikipedia.org These conditions facilitate the electrophilic attack of the carbon dioxide on the phenoxide ring.

Cation Choice: The choice of the counter-ion to the phenoxide can influence the regioselectivity of the carboxylation. While sodium phenoxide tends to yield the ortho-isomer (salicylic acid), the use of potassium hydroxide can favor the formation of the para-isomer (4-hydroxybenzoic acid). wikipedia.org Therefore, for the synthesis of salicylic acid, sodium hydroxide is the preferred base.

Reaction Medium: The reaction can be carried out under heterogeneous (gas-solid) or homogeneous conditions. The use of solvents like dimethylsulfoxide (DMSO) can facilitate a homogeneous reaction, potentially altering the product distribution. mdpi.com

Purification: Following the reaction, the product mixture is acidified to protonate the salicylate (B1505791) and precipitate the salicylic acid. Purification is then typically achieved through recrystallization or chromatographic methods to isolate the this compound from any unreacted phenol and isomeric byproducts.

The following table summarizes the key parameters for the synthesis of this compound via the Kolbe-Schmitt reaction.

ParameterTypical ConditionPurpose
Precursor [U-ring-14C]-phenolProvides the uniformly labeled aromatic ring.
Reagent Carbon Dioxide (CO2)Source of the carboxyl group.
Base Sodium Hydroxide (NaOH)Deprotonates phenol to form the reactive phenoxide.
Temperature ~125 °CProvides the necessary activation energy for the reaction. wikipedia.org
Pressure ~100 atmIncreases the concentration of CO2 and drives the reaction. wikipedia.org
Work-up Acidification (e.g., with H2SO4)Protonates the sodium salicylate to yield salicylic acid. wikipedia.org

Radiochemical Purity Assessment Methodologies

Ensuring the radiochemical purity of this compound is crucial for its use in scientific studies. The presence of radiolabeled impurities can lead to erroneous data and misinterpretation of results. A combination of advanced chromatographic techniques is employed for this critical assessment.

Advanced Chromatographic Techniques (e.g., Radio-HPLC, Radio-TLC)

Radio-High-Performance Liquid Chromatography (Radio-HPLC) is a powerful technique for the separation, identification, and quantification of radiolabeled compounds. nih.gov For the analysis of this compound, reversed-phase HPLC is commonly used. stackexchange.comsigmaaldrich.com A C18 column is a standard choice for the stationary phase. stackexchange.comsigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component acidified with an acid like formic acid, phosphoric acid, or trifluoroacetic acid. stackexchange.comsigmaaldrich.com The acidic mobile phase suppresses the ionization of the carboxylic acid and phenolic groups, leading to sharper peaks and more reproducible retention times. stackexchange.com The eluate from the HPLC column is passed through a radioactivity detector, which measures the beta emissions from the Carbon-14, allowing for the generation of a radiochromatogram.

Radio-Thin-Layer Chromatography (Radio-TLC) is another widely used technique for assessing radiochemical purity due to its simplicity and high throughput. researchgate.netoup.com For this compound, silica (B1680970) gel plates are a common stationary phase. nih.gov The choice of the mobile phase is critical for achieving good separation. A study on the separation of salicylic acid derivatives has reported the use of a chloroform-methanol-water-ammonium hydroxide mixture on boric acid-impregnated TLC plates. researchgate.net After development, the distribution of radioactivity on the TLC plate can be visualized and quantified using techniques such as phosphor imaging or by scraping the stationary phase and counting with a liquid scintillation counter. researchgate.net The retention factor (Rf) value is used to identify the compound. libretexts.org

The following table provides examples of chromatographic conditions for the analysis of this compound.

TechniqueStationary PhaseMobile Phase ExampleDetection
Radio-HPLC C18 Reversed-Phase stackexchange.comsigmaaldrich.comAcetonitrile/Water with 0.1% Formic Acid stackexchange.comRadioactivity Flow Detector
Radio-TLC Silica Gel 60 F254 nih.govChloroform:Methanol:Water:Ammonium Hydroxide (120:75:6:2 v/v) on boric acid impregnated plates researchgate.netPhosphor Imager / Scintillation Counting

Spectroscopic Verification in Radiochemical Contexts

In addition to chromatographic techniques, spectroscopic methods are essential for confirming the chemical identity and structure of the synthesized this compound.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected to reflect the incorporation of six 14C atoms. Studies on [7-14C]Salicylic acid have shown that mass spectrometry can be used to elucidate fragmentation pathways, such as the loss of water and carbon monoxide from the molecular ion. tandfonline.com The fragmentation pattern of the uniformly labeled compound would be expected to show a distribution of the 14C label among the various fragments containing parts of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. While direct 14C-NMR is not routinely performed due to the low gyromagnetic ratio and quadrupolar nature of the 14C nucleus, 13C-NMR of the unlabeled salicylic acid provides a very close approximation of the chemical environment of the carbon atoms in the ring. Studies on the 13C-NMR spectra of salicylic acid and its derivatives have assigned the chemical shifts for all carbon atoms in the molecule. tandfonline.comtandfonline.com These assignments are based on additivity rules and off-resonance decoupling experiments. tandfonline.com The presence of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups significantly influences the chemical shifts of the C-1 and C-2 carbons. tandfonline.com This spectroscopic data serves as a crucial reference for confirming that the synthesized radiolabeled compound retains the correct chemical structure.

Elucidation of Biosynthetic Pathways Via Salicylic Acid Ring Ul 14c Tracing

Phenylalanine Ammonia-Lyase (PAL) Pathway Interrogation with 14C-Labeled Precursors

Biochemical studies utilizing isotope feeding have provided strong evidence that plants can synthesize salicylic (B10762653) acid from cinnamate, which is produced from the amino acid phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.gov This pathway represents a crucial link between primary and secondary metabolism in plants. nih.gov

Cinnamic Acid and Benzoic Acid Intermediacy Studies

Early tracer experiments were pivotal in establishing the sequence of the PAL pathway. Feeding studies in various plant species demonstrated that exogenously supplied 14C-labeled precursors are incorporated into salicylic acid.

Pioneering work on wintergreen (Gaultheria procumbens) and Primula acaulis also showed that feeding the leaves with 14C-labeled benzoic acid or 14C-cinnamic acid resulted in the formation of labeled SA. nih.govuniversiteitleiden.nlsci-hub.se These experiments have been foundational in confirming the existence of the PAL-dependent route to SA biosynthesis.

Table 1: Radiotracer Studies in the PAL Pathway of Tobacco
Precursor Fed (14C-Labeled)Detected Labeled Intermediates/ProductsPlant/TissueKey FindingReference(s)
trans-Cinnamic AcidBenzoic Acid, Salicylic AcidTobacco Leaves & Cell SuspensionsDemonstrates the conversion of cinnamic acid to benzoic acid and then to salicylic acid. nih.gov
Benzoic AcidSalicylic AcidHealthy Tobacco LeavesThe specific activity of the resulting SA matched that of the supplied benzoic acid, confirming it as the direct precursor. nih.gov
Benzoic AcidSalicylic Acid GlucosidesHelianthus annuus (Sunflower)Shows that benzoic acid is a precursor to both free SA and its conjugated forms. koreascience.krapsnet.org

Enzyme-Specific Investigations Utilizing Labeled Substrates

Following the identification of intermediates, research focused on the specific enzymes catalyzing the conversions. The final step in the PAL pathway, the hydroxylation of benzoic acid to form salicylic acid, is catalyzed by Benzoic Acid 2-Hydroxylase (BA2H). nih.govkoreascience.kr In tobacco, the activity of BA2H was observed to increase in parallel with SA accumulation following inoculation with Tobacco Mosaic Virus (TMV). nih.govkoreascience.kr The enzyme was partially purified and characterized as a soluble, 160 kDa protein. researchgate.net

High-efficiency in vivo labeling experiments using ¹⁸O₂ instead of ¹⁴C confirmed that BA2H is an oxygenase that incorporates an oxygen atom from molecular oxygen into the substrate. researchgate.net Further characterization revealed that the enzyme is inhibited by carbon monoxide and other typical inhibitors of cytochrome P450 hydroxylases. researchgate.net This evidence, combined with the fact that its activity could be depleted using antibodies raised against a known bacterial cytochrome P450, suggests that BA2H belongs to a novel class of soluble cytochrome P450 enzymes. researchgate.net The activity of this key enzyme is typically assayed by measuring the formation of salicylic acid from its substrate, benzoic acid. oup.com

Isochorismate Synthase (ICS) Pathway Analysis in Chloroplasts

While the PAL pathway was the first to be described, subsequent genetic and isotopic studies revealed that in some plants, particularly the model organism Arabidopsis thaliana, the majority of stress-induced SA is synthesized via a different route located in the chloroplasts. nih.govbioone.org This pathway begins with chorismate, the end-product of the shikimate pathway. nih.gov

Chorismate-Derived Precursor Tracing

The primary evidence for the existence of the Isochorismate Synthase (ICS) pathway came from isotopic labeling experiments that yielded unexpected results. In feeding studies with PAL-pathway precursors like 14C-phenylalanine or 14C-benzoic acid in Arabidopsis, the specific activity of the resulting radiolabeled SA was often lower than anticipated, especially after pathogen induction. bioone.orgnih.gov This isotopic dilution indicated that a large pool of unlabeled SA was being synthesized from a different, non-phenylalanine precursor. bioone.orgnih.gov

This observation pointed toward an alternative route, which genetic studies later confirmed to be the ICS pathway. nih.gov In this pathway, the enzyme Isochorismate Synthase (ICS) converts chorismate to isochorismate. nih.govfrontiersin.org In Arabidopsis, this is followed by a series of steps involving the transporter EDS5 and the enzyme PBS3 to produce SA in the cytosol. nsf.govbiorxiv.org While direct tracing using 14C-labeled chorismate is technically challenging, the isotopic data from PAL pathway tracing was crucial indirect evidence that drove the discovery of the ICS route as the primary source of SA in Arabidopsis and other species. nih.gov Genetic analysis shows that mutants lacking the key enzyme, ICS1, accumulate only 5-10% of the wild-type levels of SA after pathogen exposure. nih.gov

Comparative Biosynthesis Studies Across Diverse Plant Species

The use of 14C-labeled precursors has revealed that the contribution of the PAL and ICS pathways to salicylic acid biosynthesis varies significantly among different plant species. This diversity highlights the evolutionary adaptability of plant metabolic networks.

In Arabidopsis thaliana, the ICS pathway is responsible for approximately 90% of defense-related SA production, with the PAL pathway playing a minor role. nih.gov Conversely, in rice (Oryza sativa), the PAL pathway appears to be more significant. frontiersin.org Studies using [14C]cinnamic acid and [14C]benzoic acid in rice demonstrated that SA is synthesized via the PAL pathway, similar to tobacco. researchgate.net In soybean (Glycine max), evidence suggests that both the ICS and PAL pathways contribute in roughly equal measure to SA accumulation. frontiersin.org In other species like tomato, the PAL pathway is active, but the specific route can shift; under normal conditions, the pathway proceeds via benzoic acid, but upon infection with Agrobacterium tumefaciens, the route through o-coumaric acid is favored. koreascience.krannualreviews.org

Table 2: Dominant Salicylic Acid Biosynthetic Pathways in Various Plant Species
Plant SpeciesDominant Pathway(s)Key EvidenceReference(s)
Arabidopsis thalianaIsochorismate Synthase (ICS)Genetic mutants (ics1) show a >90% reduction in SA; isotopic dilution in 14C-PAL precursor feeding. nih.govnih.govnih.gov
Tobacco (Nicotiana tabacum)Phenylalanine Ammonia-Lyase (PAL)14C-labeling traces pathway from cinnamic acid to benzoic acid to SA; characterization of BA2H enzyme. nih.govnih.govkoreascience.kr
Rice (Oryza sativa)Phenylalanine Ammonia-Lyase (PAL)Feeding with [14C]cinnamic acid and [14C]benzoic acid leads to labeled SA. frontiersin.orgresearchgate.net
Soybean (Glycine max)ICS and PALBoth pathways contribute significantly to SA accumulation. frontiersin.orgnih.gov
Tomato (Lycopersicon esculentum)Phenylalanine Ammonia-Lyase (PAL)14C-labeling shows pathway shifts between benzoic acid and o-coumaric acid routes depending on infection status. nih.govkoreascience.kr
Gaultheria procumbensPhenylalanine Ammonia-Lyase (PAL)Feeding with 14C-labeled cinnamic and benzoic acid produces labeled SA. nih.govuniversiteitleiden.nl

Identification and Characterization of Salicylic Acid Conjugates and Derivatives

Once synthesized, free salicylic acid can be modified into various conjugates, which are often inactive storage forms. Tracing experiments using [14C]Salicylic acid have been instrumental in identifying these derivatives and understanding SA metabolism.

The most common modifications are glucosylation and methylation. koreascience.kr In tobacco, feeding leaf disks or cell cultures with [7-14C]SA led to the identification of SA 2-O-β-D-glucoside (SAG) as the major metabolite, along with glucosyl salicylate (B1505791) (GS) and the volatile compound methyl salicylate. apsnet.orgnih.gov In fact, after TMV infection in tobacco, a large portion of the newly synthesized SA is converted to SAG. koreascience.kr Similarly, feeding [14C]benzoic acid to sunflower hypocotyls resulted in large amounts of SA glucosides. koreascience.krapsnet.org In soybean cell cultures, feeding with [14C]SA or [14C]benzoic acid led to the accumulation of glucose esters of SA. koreascience.kr

Besides glucosylation, hydroxylation of the aromatic ring can occur. In several plant species, feeding with radioactive SA, cinnamic acid, or benzoic acid resulted in the formation of labeled 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). koreascience.krbioone.organnualreviews.org These tracing studies demonstrate that plants possess a sophisticated system to control the levels of active, free SA by converting it into a variety of conjugated and derivatized forms. koreascience.kr

Glucosylation and Methylation Pathway Tracing

Once synthesized or introduced into a plant system, free salicylic acid is often rapidly converted into conjugated forms, primarily through glucosylation and methylation. mdpi.com Tracing studies using radiolabeled SA have been fundamental in demonstrating these conversion processes.

Glucosylation: In many plant species, the primary metabolic fate of salicylic acid is its conjugation to glucose. oup.comkoreascience.kr This process is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). cabidigitallibrary.org Feeding studies where radiolabeled salicylic acid is supplied to plant tissues, such as in tobacco or soybean cell cultures, have shown a swift conversion of the tracer into glucose conjugates. koreascience.krusp.br

There are two major forms of salicylic acid glucosides:

Salicylic Acid 2-O-β-D-glucoside (SAG): This is the most common conjugate, formed when a glucose molecule is attached to the hydroxyl group of SA. oup.comcabidigitallibrary.org Studies in tobacco have revealed that following pathogen infection, the newly synthesized SA is rapidly converted to SAG. koreascience.krusp.br

Salicyloyl Glucose Ester (SGE): This conjugate is formed when glucose attaches to the carboxyl group of SA. oup.comcabidigitallibrary.org It is generally found in lesser amounts than SAG. oup.com

Experiments using 14C-labeled SA in pea seeds demonstrated that the absorbed SA was primarily converted into methanol-soluble bound forms, confirming its conjugation. frontiersin.org Similarly, studies in rice seedlings using [7-¹⁴C]SA helped determine the turnover rate of SA, with a significant portion being converted to glucosylsalicylic acid (GSA). scispace.com

Methylation: Another significant modification of salicylic acid is methylation, which converts SA into methyl salicylate (MeSA). frontiersin.org This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. cabidigitallibrary.org MeSA is a volatile organic compound, a property that allows it to function as an airborne signal. frontiersin.orgwikipedia.org The conversion of SA to MeSA increases its membrane permeability, facilitating its release from the plant. mdpi.comfrontiersin.org

The tracing of Salicylic acid-ring-UL-14C allows for the direct measurement of its incorporation into these distinct conjugated forms, confirming the activity of these pathways in vivo.

Table 1: Key Pathways in Salicylic Acid Conjugation

Pathway Precursor Key Enzyme Class Product Description
Glucosylation Salicylic Acid UDP-glucosyltransferases (UGTs) Salicylic Acid 2-O-β-D-glucoside (SAG); Salicyloyl Glucose Ester (SGE) Attachment of a glucose moiety to the hydroxyl or carboxyl group of SA. cabidigitallibrary.org This is a primary route for SA modification in plants. oup.com

| Methylation | Salicylic Acid | S-adenosyl-L-methionine (SAM)-dependent Methyltransferases | Methyl Salicylate (MeSA) | Attachment of a methyl group to the carboxyl group of SA, forming a volatile compound. cabidigitallibrary.orgfrontiersin.org |

Functional Roles of Conjugated Forms in Plant Systems

The conversion of salicylic acid into its glucosylated and methylated forms is not merely a metabolic curiosity; these conjugates have distinct and critical functions in plant physiology, particularly in defense signaling and regulation.

Glucosylated Forms (SAG and SGE): The glucosylation of salicylic acid is largely considered a mechanism for inactivation and storage. frontiersin.org Free salicylic acid can be toxic to plant cells at high concentrations, and converting it to SAG allows the plant to safely accumulate a large reserve pool of SA. researchgate.net

Storage and Inactivation: SAG is the predominant storage form of SA. usp.br It is generally considered biologically inactive and is often transported into the vacuole for storage. frontiersin.orgfrontiersin.org This sequestration prevents the free acid from interfering with cellular processes until it is needed. When required, SAG can be hydrolyzed back to active SA.

Transport: While MeSA is known as the primary long-distance signal, there is evidence suggesting that glucose conjugates may also be transported within the plant. However, the unconjugated form of SA is generally considered the active signal. usp.br

Methylated Form (MeSA): Methyl salicylate plays a central role as a mobile signal in plant defense. nih.gov Its volatility and increased membrane permeability allow it to move both within the plant and between plants. frontiersin.orgwikipedia.org

Systemic Acquired Resistance (SAR): MeSA is an essential long-distance signal for SAR, a plant-wide immune response that provides broad-spectrum resistance to secondary infections. nih.govnih.gov Following a localized pathogen attack, SA is converted to MeSA in the infected leaves. This volatile MeSA can then travel through the phloem or the air to distal, uninfected parts of the plant. wikipedia.org In the systemic tissues, MeSA is converted back into salicylic acid, which activates defense-related genes and establishes a state of heightened resistance. wikipedia.orgnih.gov

Plant-to-Plant Communication: As a volatile compound, MeSA can be released into the atmosphere, acting as an airborne signal that can be perceived by neighboring plants. wikipedia.org This "warning" allows adjacent plants to activate their own defense systems in preparation for potential pathogen or herbivore attack. wikipedia.org

Plant-Insect Interactions: MeSA can also function as a kairomone, attracting natural enemies of the herbivores that are damaging the plant. frontiersin.orgtandfonline.com

The glucosylation of MeSA itself to form methyl salicylate 2-O-β-D-glucoside (MeSAG) has also been identified, suggesting a further layer of regulation that modulates the homeostasis of the volatile MeSA signal. nih.govnih.gov

Table 2: Functional Roles of Salicylic Acid Conjugates

Conjugate Form Primary Function Location/Mobility Role in Plant Defense
SAG / SGE Inactive Storage Pool frontiersin.org Stored in the vacuole. frontiersin.org Serves as a ready-to-use precursor that can be converted back to active SA when the plant requires a defense response. frontiersin.org

| MeSA | Long-distance mobile signal; Airborne signal wikipedia.orgnih.gov | Transported via phloem; Volatile and released into the atmosphere. wikipedia.org | Critical for inducing Systemic Acquired Resistance (SAR) in distal plant parts and for plant-to-plant communication to warn of threats. wikipedia.orgnih.govnih.gov |


Table 3: List of Chemical Compounds

Compound Name
2,3-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid
Arachidonic acid
Benzoic acid
Carbon-14 (B1195169)
Cinnamic acid
Gentisic acid
Glucose
Glucosylsalicylic acid (GSA)
Methyl salicylate (MeSA)
Methyl salicylate 2-O-β-D-glucoside (MeSAG)
o-coumaric acid
Phenylalanine
Salicylic acid (SA)
Salicylic acid 2-O-β-D-glucoside (SAG)
This compound
Salicyloyl Glucose Ester (SGE)
S-adenosyl-L-methionine (SAM)

Dynamics of Salicylic Acid Ring Ul 14c Transport and Distribution in Biological Systems

Long-Distance Systemic Translocation Mechanisms in Vascular Plants

The mobility of salicylic (B10762653) acid (SA) throughout a plant is crucial for its role as a systemic signal, particularly in defense responses. Studies utilizing radiolabeled SA, specifically Salicylic acid-ring-UL-14C, have been instrumental in elucidating the mechanisms governing its long-distance transport within the vascular system.

Phloem Loading and Unloading Dynamics

Salicylic acid is actively loaded into the phloem for long-distance transport. This process is influenced by the physicochemical properties of SA and the physiological state of the plant tissues. Research indicates that the pH gradient between the apoplast and the symplast of phloem companion cells and sieve elements is a significant driving force for SA loading. The protonated, more lipophilic form of SA present in the acidic apoplast can more readily diffuse across the plasma membrane into the more alkaline environment of the phloem, where it becomes deprotonated and trapped, a mechanism known as "acid trapping".

Once loaded, this compound is translocated along with photosynthates to various sink tissues, including roots, young leaves, and developing fruits. The dynamics of unloading in these sink tissues are less well understood but are thought to involve both symplastic and apoplastic pathways. In rapidly growing tissues, symplastic unloading via plasmodesmata may predominate, allowing for direct cell-to-cell movement. In contrast, apoplastic unloading would require transporters to move SA out of the phloem and into the surrounding cells. The specific mechanisms can vary depending on the plant species and the specific sink tissue.

Root-to-Shoot and Shoot-to-Root Transport Pathways

This compound exhibits ambimobile transport, meaning it can move both upwards from the roots to the shoots (acropetal transport) and downwards from the shoots to the roots (basipetal transport).

Shoot-to-Root Transport: When this compound is applied to mature leaves (source tissues), it is primarily loaded into the phloem and transported to the root system. This downward movement is essential for signaling to the roots about biotic or abiotic stress conditions perceived by the aerial parts of the plant.

Root-to-Shoot Transport: Conversely, when roots are supplied with this compound, it can be transported to the shoots primarily via the xylem. This upward transport is part of the plant's systemic response to root-borne pathogens or soil-based stresses. In grapes subjected to heat stress, for instance, salicylic acid is progressively transported from the roots to the shoots through the xylem. nih.gov In barley, salicylic acid accumulates in the roots but not the shoots in response to drought. nih.gov

It is important to note that there is interplay between the two vascular systems. Salicylic acid transported down to the roots via the phloem can be reloaded into the xylem for redistribution to the shoots, ensuring a comprehensive systemic response.

Cellular and Subcellular Compartmentalization Analysis

Understanding the distribution of this compound at the cellular and subcellular levels is key to deciphering its mode of action. Studies have revealed a complex compartmentalization of this signaling molecule.

Evidence suggests that the biosynthesis of salicylic acid, from the precursor chorismate, predominantly occurs in the chloroplasts. frontiersin.orgnih.govnih.gov Experiments using transgenic Arabidopsis thaliana plants expressing a salicylate (B1505791) hydroxylase gene targeted to the chloroplasts showed an inability to accumulate SA after pathogen or UV exposure, inferring that SA is initially located in this organelle. nih.gov

Once synthesized, free salicylic acid can be found in the cytosol. To regulate its activity, SA can be conjugated to other molecules. A common modification is glycosylation, forming salicylic acid 2-O-β-D-glucoside (SAG). This water-soluble conjugate is then transported into the vacuole for storage. frontiersin.orgnih.gov This sequestration in the vacuole allows the plant to maintain a low level of active SA in the cytoplasm while having a readily available pool that can be quickly hydrolyzed back to active SA when needed. One study on tea leaves found that both SA and SAG were most abundant in the cytosol.

Quantitative Distribution Mapping using Autoradiography Techniques

Autoradiography has been a powerful technique to visualize the distribution of radiolabeled compounds like this compound within plant tissues. By applying the radiolabeled compound and exposing the plant to X-ray film, researchers can create a map of where the compound has accumulated.

Quantitative analysis from such studies allows for the determination of the relative accumulation of the tracer in different organs. Below is a hypothetical data table illustrating the type of quantitative data that can be obtained from such experiments.

Tissue/OrganRadioactivity (DPM/mg tissue)% of Total Radioactivity
Treated Leaf15,00060%
Upper Leaves2,50010%
Stem1,2505%
Roots5,00020%
Apical Meristem1,2505%

This table is a representative example based on typical findings in radiotracer studies and is not derived from a specific experiment on this compound.

Influence of Environmental Cues on Tracer Distribution Patterns

The transport and distribution of this compound are significantly influenced by various environmental cues, both biotic and abiotic. These stressors can alter not only the biosynthesis of salicylic acid but also its translocation throughout the plant.

Biotic Stress: Upon pathogen infection, there is a localized increase in salicylic acid biosynthesis at the infection site. Subsequently, radiotracer studies have shown that there is an enhanced long-distance transport of salicylic acid from the infected leaves to systemic, uninfected tissues. This systemic translocation is a critical step in the establishment of Systemic Acquired Resistance (SAR), a state of heightened immunity in distal parts of the plant.

Salicylic Acid Ring Ul 14c in Plant Environment Interaction Research

Tracing Salicylic (B10762653) Acid Signaling in Plant-Pathogen Interactions

The role of salicylic acid in plant defense against pathogens is well-established, particularly in the context of local and systemic acquired resistance. The application of Salicylic acid-ring-UL-14C has been instrumental in tracking the movement and metabolic changes of SA following pathogen challenge, thereby clarifying its function in signaling networks.

Systemic Acquired Resistance (SAR) is a form of induced immunity that provides long-lasting, broad-spectrum protection against secondary infections throughout the plant. Salicylic acid is a central signaling molecule in the establishment of SAR. Early research using radiolabeled SA helped to unravel the mobility of this hormone during the induction of SAR.

Tracer studies have demonstrated that upon local infection, there is an accumulation of SA not only in the infected tissues but also, to a lesser extent, in distal, uninfected parts of the plant. ishs.org Experiments involving the application of 14C-labeled salicylic acid to local leaves have confirmed its transport to distant tissues, solidifying its role as a mobile signal. ishs.org This long-distance movement is essential for the activation of systemic immunity. ishs.org

Further investigations have revealed that the transport of SA is a regulated process. For instance, an intact plant cuticle is necessary for the systemic transport of salicylic acid, as a portion of the total SA is partitioned into the cuticle wax. ishs.org The transport mechanism itself is complex, with evidence pointing to both apoplastic (within the cell walls) and symplastic (through cellular connections) pathways for its movement. ishs.org

Plant SpeciesPathogen/ElicitorKey Finding from 14C-SA Studies
TobaccoTobacco Mosaic Virus (TMV)Demonstration of SA transport from infected to uninfected leaves, correlating with SAR induction.
ArabidopsisPseudomonas syringaeConfirmation of long-distance transport of 14C-SA to distal tissues following local infiltration. ishs.org
CucumberVarious pathogensEvidence for SA as an endogenous signal for disease resistance.

This compound has also been pivotal in dissecting the molecular machinery that underpins SA-mediated defense responses. These tracer studies have helped to identify SA-binding proteins and to understand how SA influences the expression of defense-related genes.

At the molecular level, SA accumulation triggers a cascade of events leading to the activation of a large set of defense genes, including the Pathogenesis-Related (PR) genes. mdpi.com The protein NPR1 (NON-EXPRESSOR OF PR GENES 1) has been identified as a master regulator of SAR. mdpi.com Recent studies have shown that salicylic acid directly binds to NPR1 and its paralogs, NPR3 and NPR4, which act as SA receptors, regulating the stability and activity of NPR1 and thereby controlling the transcriptional reprogramming of defense genes. mdpi.com

Furthermore, tracer studies with 14C-labeled precursors, such as cinnamic acid and benzoic acid, have elucidated the biosynthetic pathway of SA in response to pathogen infection. These studies confirmed that in tobacco, SA is synthesized from cinnamic acid via benzoic acid, and this pathway is stimulated upon viral infection.

Defense ComponentRole in SA-Mediated DefenseInsight from Tracer Studies
NPR1Master regulator of SAR, transcriptional co-activator.SA binding to NPR1 and its paralogs is a key step in activating defense gene expression.
PR GenesEncode antimicrobial proteins that contribute to resistance.SA accumulation, tracked by 14C-SA, correlates with the induction of PR gene expression.
SA Biosynthesis EnzymesCatalyze the production of SA from chorismate.14C-labeling of precursors confirmed the pathway from cinnamic acid to SA during pathogen attack.

Role of Salicylic Acid in Plant Responses to Abiotic Stress as Revealed by Tracer Studies

Beyond its role in plant immunity, salicylic acid is also crucial in mediating plant responses to a range of abiotic stresses. While the use of this compound in these areas is less documented than in pathogen interactions, the principles of tracer studies are applied to understand SA's function in mitigating the adverse effects of environmental challenges.

Heavy metal toxicity is a significant abiotic stress that impairs plant growth and productivity. Salicylic acid has been shown to alleviate heavy metal-induced damage through various mechanisms, including the reduction of metal uptake and translocation, and the enhancement of antioxidant defense systems.

Tracer studies, though not extensively reported with 14C-SA for this specific stress, would be instrumental in determining how SA influences the sequestration and mobility of heavy metals within the plant. For instance, by tracking the movement of both radiolabeled SA and a target heavy metal, researchers could elucidate whether SA acts by chelating metals directly, by altering the expression of metal transporters, or by enhancing the cell wall's capacity to bind metals, thereby restricting their entry into the protoplast and their translocation to the shoots.

Heavy MetalObserved Effect of SAPotential Insights from Tracer Studies
Cadmium (Cd)Reduced uptake and root-to-shoot translocation, mitigation of oxidative stress.Tracing 14C-SA could reveal its co-localization with Cd in root vacuoles or cell walls, indicating a role in sequestration.
Lead (Pb)Improved plant growth and photosynthetic efficiency under Pb stress.Following 14C-SA could determine if it is transported to tissues where Pb accumulates to activate detoxification pathways.
Copper (Cu)Enhanced antioxidant enzyme activity and reduced oxidative damage.The distribution of 14C-SA could be correlated with the expression of antioxidant genes in Cu-stressed tissues.

Osmotic and salinity stresses are major environmental factors that limit crop production worldwide. Salicylic acid plays a protective role in plants under these conditions by modulating ion transport, improving water status, and enhancing photosynthetic performance.

Tracer studies using this compound could provide direct evidence for the transport and accumulation of SA in response to osmotic and salinity stress. Such studies would help to clarify whether SA acts locally in the roots to regulate ion uptake and transport, or if it is translocated to the shoots to mediate stomatal closure and protect the photosynthetic apparatus. For example, tracking the movement of 14C-SA in salt-stressed plants could reveal its role in maintaining K+/Na+ homeostasis, a critical factor for salinity tolerance.

Stress TypeObserved Effect of SAPotential Insights from Tracer Studies
SalinityDecreased NaCl-induced K+ efflux, enhanced activity of H+-ATPase.Tracking 14C-SA could show its accumulation in root tissues, correlating with the regulation of ion channels.
Osmotic (Drought)Improved photosynthetic rates and stomatal conductance.The movement of 14C-SA to leaves could be linked to the regulation of stomatal aperture and the expression of aquaporins.

Both high and low temperatures can cause significant damage to plants. Salicylic acid has been shown to enhance tolerance to temperature stress by modulating the antioxidant system, inducing the expression of heat shock proteins, and protecting photosynthetic machinery.

A study on grape plants under heat stress utilized 14CO2 labeling to trace the distribution of photoassimilates in response to SA treatment. The results showed that SA-treated plants exported more 14C-assimilate from the source leaves and transported more of it to the heat-stressed leaves. ishs.org This suggests that SA helps to adjust the distribution of assimilates to support the defense and repair mechanisms in stressed tissues. ishs.org Furthermore, SA treatment was found to alleviate the damage to Photosystem II, thereby improving photosynthesis under heat stress. ishs.org

Stress TypeKey Finding from Tracer StudiesImplication for SA-Mediated Tolerance
Heat StressSA treatment increased the transport of 14C-assimilates to heat-stressed leaves in grape plants. ishs.orgSA helps in reallocating resources to support the metabolic needs of stressed tissues. ishs.org
Heat StressSA improved the net photosynthetic rate and alleviated damage to Photosystem II. ishs.orgSA protects the photosynthetic machinery, ensuring continued energy production under stress. ishs.org

Inter-Hormonal Crosstalk and Signaling Network Elucidation

Interactions with Jasmonic Acid and Ethylene Pathways

(Content cannot be generated due to a lack of specific research findings using this compound)

Environmental Fate and Microbial Biotransformation of Salicylic Acid Ring Ul 14c

Aerobic and Anaerobic Degradation Pathways in Soil and Sediment Matrices

The microbial breakdown of Salicylic (B10762653) acid-ring-UL-14C is contingent on the presence or absence of oxygen. In aerobic environments, microorganisms readily utilize the aromatic ring as a carbon and energy source. The degradation is typically rapid and initiated by enzymatic hydroxylation.

Conversely, under anaerobic conditions, such as those found in saturated sediments, the degradation process is considerably slower. While specific studies on the anaerobic degradation of Salicylic acid-ring-UL-14C are limited, research on analogous aromatic compounds suggests that the metabolic strategy shifts. The process for other aromatic hydrocarbons often involves an initial reduction of the aromatic ring to destabilize it for subsequent cleavage, a pathway that is less energetically favorable than aerobic oxidation nih.gov. For instance, studies on other ¹⁴C-labeled compounds show that degradation is significantly limited in anaerobic versus aerobic soil conditions nih.govnih.gov.

A key indicator of complete degradation is the mineralization of the aromatic ring to carbon dioxide (CO₂). The use of this compound enables the direct measurement of this process through the capture and quantification of evolved ¹⁴CO₂ researchgate.net. This provides definitive evidence of the metabolic utilization of the benzene (B151609) ring structure.

Under aerobic conditions, microbial consortia in soil and water can mineralize the salicylic acid ring. The kinetics of this process can vary significantly based on soil type, microbial population, and environmental conditions. Studies on other ring-labeled ¹⁴C compounds, such as 2,4-D, have shown that mineralization can be slow, with less than 2% of the applied radioactivity being converted to ¹⁴CO₂ over a period of 42 to 90 days in some soils nih.gov. This suggests that while mineralization occurs, a significant portion of the carbon-14 (B1195169) may be incorporated into microbial biomass or form bound residues within the soil matrix. In anaerobic systems, mineralization is generally much slower and less extensive than in aerobic environments nih.govresearchgate.net.

The aerobic breakdown of salicylic acid by microorganisms proceeds through well-established metabolic pathways involving key intermediates. The two primary routes are initiated by hydroxylation to form either catechol or gentisic acid (gentisate) researchgate.netnih.govnih.gov.

Catechol Pathway : Salicylate (B1505791) is converted to catechol by the enzyme salicylate hydroxylase. The catechol ring is then cleaved by either ortho- or meta-fission pathways, leading to the formation of central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA, which can enter the Krebs cycle.

Gentisate Pathway : Alternatively, salicylic acid can be carboxylated to gentisate. The gentisate ring is subsequently cleaved, also funneling the breakdown products into central metabolism. For example, the bacterium Ralstonia solanacearum is known to degrade salicylic acid via gentisic acid to fumarate (B1241708) and pyruvate nih.gov.

These initial intermediates, catechol and gentisic acid, are common to the degradation of many aromatic compounds. Their presence confirms the active microbial catabolism of the salicylic acid ring structure.

Bioremediation Potential and Mechanisms of Microbial Degradation

The ability of various microorganisms to degrade salicylic acid makes it a candidate for bioremediation strategies in contaminated soils and water. The mechanism of degradation relies on specific enzymatic machinery possessed by these microbes to cleave the stable aromatic ring.

Numerous bacterial strains have demonstrated the ability to utilize salicylic acid as a sole carbon source. The genus Pseudomonas is particularly notable for its efficiency in degrading aromatic compounds, including salicylic acid sabanciuniv.edujmb.or.krcore.ac.uk. Research has highlighted the capabilities of specific strains:

Pseudomonas sp. strain NGK1 : This strain has been shown to effectively degrade salicylate. Studies comparing freely suspended cells with those immobilized in matrices like polyurethane foam found that immobilized cells exhibited a higher degradation rate, especially at higher initial salicylate concentrations sabanciuniv.edujmb.or.kr.

Pseudomonas fluorescens HK44 : This strain has been optimized for salicylic acid biodegradation, achieving degradation efficiencies of over 90% under laboratory conditions. The degradation rate was found to be dependent on the initial substrate concentration and the physiological state of the cells, with cells in the exponential growth phase showing higher activity scielo.brresearchgate.net.

Ralstonia solanacearum : This plant pathogen can also degrade salicylic acid, which it may use as a mechanism to overcome plant defense responses nih.gov.

The degradation efficiencies of these strains can be influenced by various factors, including the method of application (free vs. immobilized cells) and substrate concentration.

Microbial StrainConditionInitial Salicylate ConcentrationDegradation Efficiency/RateReference
Pseudomonas sp. NGK1 (Free Cells)Batch Culture40 mMDegradation rate decreased at higher concentration sabanciuniv.edu
Pseudomonas sp. NGK1 (Immobilized)Batch Culture40 mMHigher degradation rate than free cells sabanciuniv.edujmb.or.kr
Pseudomonas fluorescens HK44Exponential Phase Cells100 mg/L97% degradation scielo.br
Pseudomonas fluorescens HK44Stationary Phase Cells100 mg/L69% degradation scielo.br
Pseudomonas fluorescens HK44Exponential Phase Cells25 mg/L92% degradation scielo.br

The efficiency of microbial degradation of salicylic acid is significantly influenced by environmental conditions.

pH : Microbial activity is generally optimal within a specific pH range. Studies on P. fluorescens HK44 were conducted at a neutral pH of 7.0 scielo.brresearchgate.net. The chemical stability of salicylic acid itself is also pH-dependent. Studies on salicylic acid-based polymers and acetylsalicylic acid show that degradation is minimal in acidic conditions and increases significantly as the pH becomes more alkaline sciforum.netresearchgate.net. This suggests that environmental pH affects not only the microbial enzymatic activity but also the stability and availability of the substrate.

Temperature : Temperature affects microbial metabolic rates. The degradation of salicylic acid by P. fluorescens HK44 was studied at 25°C, a common temperature for mesophilic bacteria scielo.br.

Nutrient Availability : The presence of other carbon sources can impact degradation rates. For instance, the degradation of salicylic acid by P. fluorescens HK44 was faster in the absence of yeast extract, suggesting that the presence of a more easily consumable nutrient source could delay the breakdown of salicylic acid researchgate.net.

Persistence and Bound Residue Formation in Environmental Compartments

While a portion of this compound is mineralized to ¹⁴CO₂, a significant fraction of the ¹⁴C label can persist in the environment through the formation of non-extractable, or "bound," residues (NER) pfmodels.org. This is a common phenomenon observed with many organic compounds, including ¹⁴C-labeled pesticides and pollutants, in soil nih.govnih.gov.

Bound residues are formed when the parent compound or its metabolites become physically entrapped within the soil matrix or chemically bonded to soil organic matter, such as humic and fulvic acids nih.govnih.gov. This process reduces the bioavailability of the compound and its susceptibility to further microbial degradation.

Studies using ¹⁴C-labeled compounds like anthracene (B1667546) and various chlorobenzenes have shown that:

The formation of bound residues increases over time as the parent compound is metabolized nih.gov.

The extent of NER formation is dependent on soil characteristics, particularly the organic matter content researchgate.net.

These residues are significantly more persistent than the original extractable compounds, leading to the long-term sequestration of the ¹⁴C label within the soil nih.gov.

Therefore, a complete environmental fate assessment of this compound must consider that the ¹⁴C label may not be entirely returned to the atmosphere as ¹⁴CO₂ but can become stabilized for long periods within the soil's organic fraction.

Tracer Studies in Aquatic Systems: Transformation and Bioavailability

Tracer studies utilizing this compound are instrumental in elucidating the transformation pathways and the extent to which this compound becomes available to aquatic organisms. By introducing a known amount of the radiolabeled compound into controlled aquatic environments, scientists can monitor its movement, degradation, and uptake by biota.

Transformation in Aquatic Environments

Once introduced into an aquatic system, this compound can undergo various transformation processes, primarily driven by microbial activity and photodegradation.

Studies on the biodegradation of salicylic acid have shown that it can be readily utilized by aquatic microorganisms. For instance, bacteria sourced from full-scale drinking water biofilters have demonstrated the ability to completely remove salicylic acid within a timeframe of 27 to 66 hours. While these studies did not specifically use the ring-labeled 14C variant, they indicate the potential for microbial communities to break down the fundamental structure of salicylic acid.

In the context of microbial metabolism, various bacteria, such as those from the Pseudomonas genus, are known to metabolize salicylic acid. A common pathway involves the incorporation of salicylic acid into siderophores, which are iron-chelating compounds. This suggests that one of the initial biotransformation steps in aquatic environments could be its assimilation by bacteria for metabolic purposes.

Photodegradation also plays a role in the transformation of salicylic acid in aquatic environments. Exposure to sunlight can lead to the breakdown of the compound, a process that can be influenced by other water quality parameters.

Bioavailability in Aquatic Organisms

The bioavailability of this compound refers to the fraction of the compound that is available for uptake by aquatic organisms. Understanding bioavailability is crucial for assessing the potential ecological impact of the compound.

Research on the fate and effects of salicylic acid in freshwater systems has provided insights into its bioaccumulation potential. The following table summarizes the bioconcentration factors (BCF) for salicylic acid in various aquatic organisms. The BCF is a measure of the accumulation of a chemical in an organism from the surrounding water.

Aquatic OrganismBioconcentration Factor (BCF)Exposure Duration
Scenedesmus subspicatus (Algae)~100072-96 hours
Monoraphidium minutum (Algae)~100072-96 hours
Lemna minor (Duckweed)~100072-96 hours

These relatively high BCF values suggest that salicylic acid has the potential to accumulate in primary producers like algae and aquatic plants. The use of this compound in such studies would allow for a more precise quantification of the compound and its potential metabolites within the tissues of these organisms.

Further research specifically employing this compound is necessary to fully delineate its transformation pathways, identify its various metabolites, and quantify its distribution and bioavailability across different trophic levels in diverse aquatic ecosystems. Such studies are essential for a comprehensive environmental risk assessment of salicylic acid.

Advanced Methodological Applications and Analytical Techniques

Quantitative Whole-Body Autoradiography (QWBA) in Plant Systems

While Quantitative Whole-Body Autoradiography (QWBA) is a technique extensively used in pharmaceutical research to visualize the distribution of radiolabeled drugs in animal bodies, its direct application to entire plant systems is less common. qps.comresearchgate.net However, the principles of autoradiography are widely applied in plant science to study the translocation and accumulation of compounds labeled with ¹⁴C, such as Salicylic (B10762653) acid-ring-UL-¹⁴C. nih.gov

In this context, the technique involves applying ¹⁴C-SA to a specific part of the plant, typically a mature leaf. After a designated period, the plant is harvested, pressed, and dried. The dried plant is then placed in contact with X-ray film or a phosphor imaging plate. The beta particles emitted by the ¹⁴C isotope expose the film or plate, creating an image that reveals the location and relative concentration of the radiolabeled salicylic acid throughout the entire plant. This method provides a clear visual map of the compound's movement from source tissues (e.g., the application leaf) to sink tissues like roots, young leaves, and reproductive organs. researchgate.net

Research using this approach can determine the long-distance transport pathways of salicylic acid, showing its movement primarily through the phloem. The resulting autoradiograms can be quantified using densitometry, allowing for a semi-quantitative analysis of ¹⁴C-SA distribution in different organs over time.

Table 1: Illustrative Translocation of ¹⁴C-Salicylic Acid in a Model Plant This table presents hypothetical data based on typical autoradiography experiments in plant physiology.

Time Post-Application Source Leaf (% of Total Radioactivity) Young Leaves (% of Total Radioactivity) Stem (% of Total Radioactivity) Roots (% of Total Radioactivity)
1 hour 95% 1% 3% 1%
6 hours 70% 10% 15% 5%
24 hours 45% 20% 25% 10%
48 hours 30% 25% 30% 15%

Integration of Radiodetection with High-Resolution Mass Spectrometry for Metabolomics

To understand the fate of salicylic acid within the plant, researchers must identify the various metabolites formed from it. The integration of radiodetection with high-resolution mass spectrometry (HRMS) is a powerful strategy for this purpose. nih.govnih.gov This hyphenated technique allows for the specific detection of ¹⁴C-labeled metabolites within a complex biological extract, followed by their precise identification.

The process typically involves the following steps:

Labeling and Extraction : Plants are treated with Salicylic acid-ring-UL-¹⁴C. After incubation, tissues are harvested, and metabolites are extracted.

Chromatographic Separation : The extract is injected into a liquid chromatography (LC) system, which separates the individual compounds.

Split Flow : The eluent from the LC column is split. One portion is directed to a radiodetector (such as a flow-through scintillation counter), which detects peaks corresponding to ¹⁴C-containing compounds.

Mass Spectrometry Analysis : The other portion of the flow is directed into a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap). The HRMS provides accurate mass measurements, which are used to determine the elemental composition of the parent molecule and its fragments, enabling structural elucidation. biorxiv.orgresearchgate.net

By correlating the radioactive peaks from the radiodetector with the mass spectra from the HRMS, researchers can definitively identify novel and known metabolites of salicylic acid, such as salicylic acid glucoside (SAG), salicylic acid glucose ester (SGE), and various hydroxylated or conjugated forms. nih.govresearchgate.net

Liquid Scintillation Counting (LSC) for Radioactivity Quantification

Liquid Scintillation Counting (LSC) is the gold standard for quantifying the amount of ¹⁴C radioactivity in a sample. researchgate.net This technique is indispensable for determining the concentration of Salicylic acid-ring-UL-¹⁴C and its metabolites in various plant tissues or extracts. The method is based on dissolving the sample in a "scintillation cocktail," a liquid containing fluorescent molecules. The beta particles emitted from ¹⁴C transfer energy to these molecules, which in turn emit photons of light. A photomultiplier tube in the LSC instrument detects these light flashes and counts them, providing a measure of the radioactivity in disintegrations per minute (DPM) or Becquerels (Bq). researchgate.net

In a typical experiment, different plant tissues (leaves, stems, roots) are harvested at various time points after application of ¹⁴C-SA. The tissues are processed, often through combustion or chemical extraction, and the resulting material is mixed with the scintillation cocktail for counting. This allows for precise quantification of how much salicylic acid or its derivatives have accumulated in each part of the plant, providing detailed data for pharmacokinetic modeling. researchgate.net

Table 2: Quantification of ¹⁴C Radioactivity in Plant Tissues via LSC This table shows representative data from an LSC experiment designed to quantify the distribution of ¹⁴C-SA derived radioactivity.

Plant Tissue Time Point Mean Radioactivity (DPM/mg tissue) Standard Deviation
Treated Leaf 24 hours 15,450 ± 870
Systemic Leaf 1 24 hours 2,130 ± 150
Stem (Upper) 24 hours 850 ± 65
Stem (Lower) 24 hours 420 ± 40
Root System 24 hours 980 ± 95

Microautoradiography and Advanced Imaging for Cellular Localization

While whole-plant autoradiography shows distribution at the organ level, microautoradiography provides information on the localization of radiolabeled compounds at the tissue and cellular level. This high-resolution imaging technique is crucial for identifying the specific cell types involved in the transport and storage of salicylic acid.

The method involves applying Salicylic acid-ring-UL-¹⁴C to the plant, followed by fixing, sectioning, and mounting thin slices of plant tissue onto microscope slides. These slides are then coated with a nuclear photographic emulsion and stored in the dark for an extended period. The radioactive emissions from the ¹⁴C-SA expose the silver grains in the emulsion directly overlying the locations of the molecule. When the emulsion is developed, these black silver grains reveal the precise location of the salicylic acid within the cellular structure, which can be observed under a microscope. researchgate.net

This technique can pinpoint whether salicylic acid accumulates in the epidermis, mesophyll, vascular bundles, or specific organelles, providing critical insights into its mode of action and function in processes like systemic acquired resistance.

Stable Isotope (e.g., ¹³C) and Radioisotope (¹⁴C) Co-Labeling Strategies for Complex Pathway Analysis

To dissect complex metabolic networks, researchers can employ powerful dual-labeling strategies that combine the use of stable isotopes (like ¹³C) with radioisotopes (¹⁴C). This approach allows for the simultaneous tracking of different molecular pools and their contributions to a specific metabolic pathway.

In the context of salicylic acid, a co-labeling experiment could be designed to differentiate between the de novo synthesis of SA and the modification of an exogenously applied pool. For example, a plant could be supplied with a ¹³C-labeled precursor of the SA biosynthesis pathway (e.g., ¹³C-phenylalanine) at the same time it is treated with Salicylic acid-ring-UL-¹⁴C. biorxiv.orgnih.gov

By analyzing the metabolites using LC-HRMS, researchers can distinguish between:

Unlabeled metabolites : Endogenous pools present before the experiment.

¹³C-labeled metabolites : Newly synthesized salicylic acid and its derivatives.

¹⁴C-labeled metabolites : Derivatives formed from the exogenously supplied salicylic acid.

¹³C and ¹⁴C double-labeled metabolites : Molecules resulting from the interaction between the two pathways, although this is less common.

This sophisticated approach provides a dynamic view of metabolic flux, revealing the interplay between synthesis, transport, and catabolism of salicylic acid within the plant. birmingham.ac.ukarizona.edu

Table 3: Hypothetical Data from a ¹³C/¹⁴C Co-Labeling Experiment for Salicylic Acid Metabolism

Compound Isotopic Label Detected Interpretation
Salicylic Acid ¹³C De novo synthesized SA
Salicylic Acid ¹⁴C Exogenously applied SA remaining
Salicylic Acid Glucoside ¹³C Formed from newly synthesized SA
Salicylic Acid Glucoside ¹⁴C Formed from exogenously applied SA
Benzoic Acid ¹³C Precursor or breakdown product of de novo SA

Future Directions and Emerging Research Avenues for Salicylic Acid Ring Ul 14c Studies

Systems Biology Approaches in Salicylic (B10762653) Acid Research

The integration of radiotracer studies using Salicylic acid-ring-UL-14C with "-omics" technologies is a burgeoning field that promises a holistic view of salicylic acid's (SA) role in plant physiology. Systems biology approaches aim to move beyond single-pathway analysis to understand the complex network of interactions that SA influences. By combining data from transcriptomics, proteomics, and metabolomics with the precise tracking of radiolabeled SA, researchers can build comprehensive models of its signaling and metabolic pathways. biorxiv.orgfrontiersin.org

For instance, future studies can utilize this compound to perform metabolic flux analysis. This involves tracking the movement of the 14C label through various metabolic pathways, allowing for the quantification of pathway activity under different conditions, such as pathogen attack or abiotic stress. nih.gov When layered with transcriptomic data (gene expression profiles) and metabolomic data (identification of resulting metabolites), this approach can reveal how SA signaling dynamically reprograms the entire plant metabolism. frontiersin.org Such integrated analyses are crucial for identifying novel genes, proteins, and metabolites that are key nodes in the SA-mediated defense response network. biorxiv.orgnih.gov

Development of Novel Radiotracer Methodologies

While traditional methods like liquid scintillation counting and autoradiography have been foundational, the future lies in developing more dynamic and higher-resolution techniques for tracking this compound. asm.orgnih.gov Advances in real-time imaging technologies could enable the visualization of SA transport and localization within living plant tissues at an unprecedented level of detail. Techniques like positron emission tomography (PET), although more commonly associated with other isotopes, provide a conceptual framework for the development of non-invasive, in-vivo imaging for 14C-labeled compounds in plants.

Another avenue of development is the refinement of quantitative whole-body autoradiography (QWBA) for plant studies. nih.gov This would allow for a detailed, organ-level quantification of this compound and its metabolites, providing crucial data on its distribution and accumulation in response to various stimuli. Furthermore, coupling radiotracer methods with advanced microscopy and mass spectrometry imaging could enable subcellular-level mapping of the 14C label, pinpointing its location within specific organelles and cellular compartments.

Unraveling Complex Molecular Interactions and Signaling Cascades

This compound is an invaluable tool for dissecting the intricate molecular interactions that form the basis of SA signaling. nih.gov A key future direction is its use in advanced biochemical assays to identify and characterize novel SA-binding proteins and receptors. By using the radiolabeled compound as a probe, researchers can perform high-throughput screening of protein libraries or utilize techniques like radioligand binding assays to quantify the binding affinity and kinetics of known and putative receptors. nih.gov

Moreover, the use of this compound can help elucidate the downstream effects of SA binding. Upon induction, SA is known to reprogram the expression of up to 20% of the plant transcriptome, often through the master regulator NPR1 (Nonexpressor of Pathogenesis-Related Genes 1). biorxiv.org Tracer studies can precisely track the fate of SA and its metabolites, correlating their presence and concentration with the activation or repression of specific genes and signaling cascades. biorxiv.org This allows for a more precise mapping of the cause-and-effect relationships within the SA signaling network, distinguishing direct effects from indirect, downstream consequences. preprints.org

Applications in Ecophysiological and Agricultural Research for Sustainable Practices

Understanding the fate and transport of salicylic acid in agricultural and natural ecosystems is crucial for developing sustainable practices. This compound enables researchers to conduct detailed studies on its mobility in soil, uptake by plants, and potential for leaching into groundwater. asm.org This information is vital for optimizing the use of SA-based plant activators, which are emerging as eco-friendly alternatives to conventional pesticides. preprints.orgmdpi.com

Future research will likely focus on using this radiotracer to study the role of SA in plant-microbe interactions within the rhizosphere. By tracking the movement of 14C from the plant roots into the surrounding soil, scientists can investigate how SA influences the microbial community, potentially promoting beneficial microbes while suppressing pathogens. Studies on the mineralization of this compound by soil microorganisms can provide insights into its persistence in the environment and its contribution to the carbon cycle. asm.org This knowledge will aid in designing agricultural strategies that harness the natural defense-priming abilities of salicylic acid to enhance crop resilience and reduce chemical inputs. preprints.orgmdpi.com

Data Tables

Table 1: Research Applications of this compound

Research Area Application Objective Key Measurement
Systems Biology Metabolic Flux Analysis To quantify the flow of carbon from SA through interconnected metabolic pathways. Rate of 14CO2 evolution; Incorporation of 14C into downstream metabolites.
Molecular Biology Radioligand Binding Assays To identify and characterize SA receptors and binding proteins. Equilibrium dissociation constant (Kd); Receptor occupancy (Bmax). nih.gov
Agriculture Plant Activator Studies To trace the uptake, translocation, and distribution of exogenously applied SA. 14C concentration in various plant tissues (roots, stems, leaves).

| Ecology | Environmental Fate Studies | To determine the persistence and degradation of SA in soil ecosystems. | Mineralization rate (evolution of 14CO2 from soil). asm.org |

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